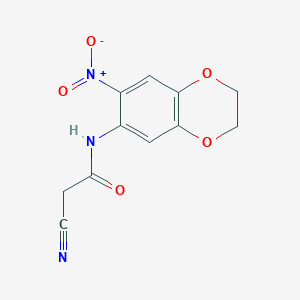
2-((1-Methylcyclopentyl)oxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((1-Methylcyclopentyl)oxy)ethan-1-amine” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “2-((1-Methylcyclopentyl)oxy)ethan-1-amine” is 1S/C8H17NO/c1-8(10-7-6-9)4-2-3-5-8/h2-7,9H2,1H3 . This indicates that the compound consists of a cyclopentyl ring with a methyl group attached to one of the carbons. An ethan-1-amine group is attached to the cyclopentyl ring via an oxygen atom .Physical And Chemical Properties Analysis
“2-((1-Methylcyclopentyl)oxy)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 143.23 .Applications De Recherche Scientifique
Polymer Formation and Small Molecule Synthesis
- Ammonolysis and Aminolysis Reactions: The reaction of 1,2-bis(methyldichlorosilyl)ethane with amines, including structures similar to 2-((1-Methylcyclopentyl)oxy)ethan-1-amine, can lead to the formation of cross-linked polymers and low-molecular tricyclic compounds. This demonstrates the potential of these amines in creating diverse molecular structures, with implications in materials science and small molecule synthesis (Andrianov et al., 1973).
Catalysis and Synthesis of Functionalized Molecules
- Catalytic Role in Oxidation Reactions: Amines, closely related to 2-((1-Methylcyclopentyl)oxy)ethan-1-amine, have been used in catalyzing epoxidation reactions. These findings highlight the potential of such amines as catalysts in synthetic organic chemistry, particularly in the synthesis of epoxides from alkenes (Aggarwal et al., 2003).
Chelating Ligands in Metal Coordination
- Design of Chelating Ligands: Research on amine phenol ligands, which are structurally similar to 2-((1-Methylcyclopentyl)oxy)ethan-1-amine, has demonstrated their use in forming complexes with group 13 metals. This emphasizes their potential in the field of coordination chemistry and materials science (Liu et al., 1993).
Biological and Medicinal Applications
- Corrosion Inhibition on Metal Surfaces: Amines similar to 2-((1-Methylcyclopentyl)oxy)ethan-1-amine have been studied for their ability to inhibit corrosion on steel surfaces. This research suggests potential applications in industrial and engineering contexts for protecting metal surfaces (Saha et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-methylcyclopentyl)oxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10-7-6-9)4-2-3-5-8/h2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJMACYXVISLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Methylcyclopentyl)oxy)ethan-1-amine | |
CAS RN |
2138518-91-7 |
Source


|
| Record name | 2-[(1-methylcyclopentyl)oxy]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

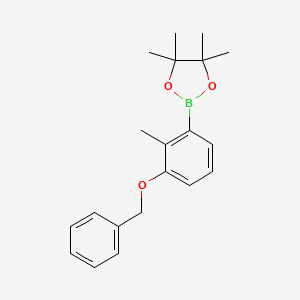
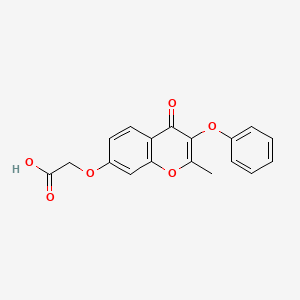

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)
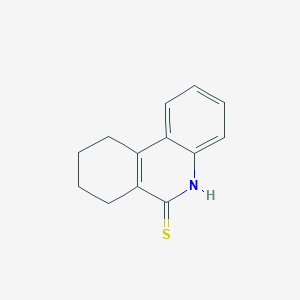
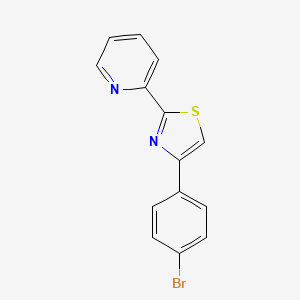

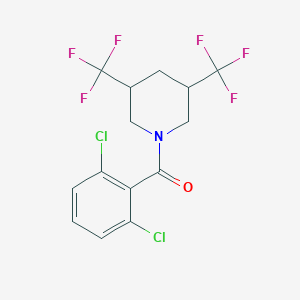
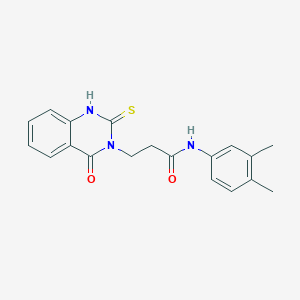
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)

